![molecular formula C14H12N4 B12002814 [3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl- CAS No. 64089-24-3](/img/structure/B12002814.png)
[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is a complex organic compound with a unique structure that includes two pyridine rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- typically involves multi-step organic reactions. One common method includes the coupling of two pyridine derivatives under specific conditions to form the bipyridine structure. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
[3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can lead to a wide range of substituted bipyridine derivatives.
科学研究应用
Chemistry
In chemistry, [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is used as a ligand in coordination chemistry
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific proteins and enzymes, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is explored for its therapeutic potential. It may have applications in treating certain diseases by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including electronics and nanotechnology.
作用机制
The mechanism of action of [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- involves its interaction with specific molecular targets. It can bind to metal ions, forming complexes that exhibit unique chemical and physical properties. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with similar coordination chemistry properties.
4,4’-Bipyridine: Known for its use in coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: A related compound with a similar structure and applications in coordination chemistry.
Uniqueness
[3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is unique due to its specific substitution pattern and the presence of nitrile groups
属性
CAS 编号 |
64089-24-3 |
|---|---|
分子式 |
C14H12N4 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-9-12(6-15)14(11-4-3-5-17-8-11)13(7-16)10(2)18-9/h3-5,8,14,18H,1-2H3 |
InChI 键 |
HQRBSQHVTZZIRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CN=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


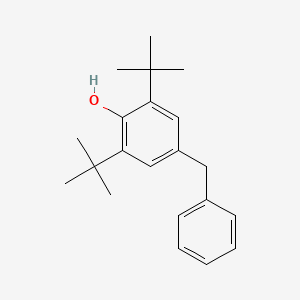
![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)

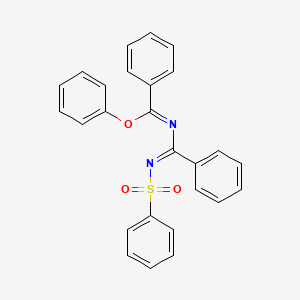
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)
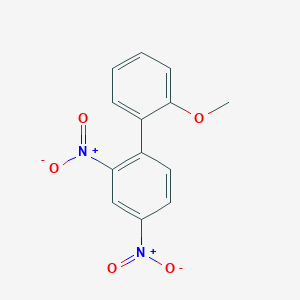
acetate](/img/structure/B12002765.png)
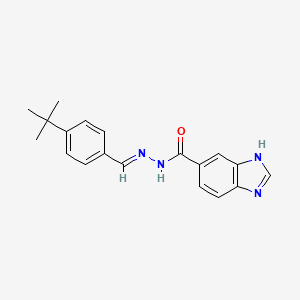
![5-(4-chlorophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12002777.png)

![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
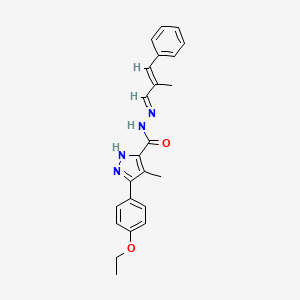
![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)
